BenchChemオンラインストアへようこそ!

N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Anticancer Breast Cancer MCF-7

N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-64-7, MF: C18H15F2N3O3S2, MW: 423.45 g/mol) belongs to the thiazole benzenesulfonamide class, a scaffold validated in oncology for targeting endoplasmic reticulum (ER) stress pathways via BiP/GRP78/HSPA5 inhibition. Structurally, it features a 2,6-difluorobenzyl group at the acetamide N-terminus and an unsubstituted phenylsulfonamido group at the thiazole 2-position, distinguishing it from the clinical lead HA15 which carries a 5-(dimethylamino)naphthalene-1-sulfonamido moiety.

Molecular Formula C18H15F2N3O3S2
Molecular Weight 423.45
CAS No. 921910-64-7
Cat. No. B2437616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS921910-64-7
Molecular FormulaC18H15F2N3O3S2
Molecular Weight423.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C18H15F2N3O3S2/c19-15-7-4-8-16(20)14(15)10-21-17(24)9-12-11-27-18(22-12)23-28(25,26)13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
InChIKeyAREIXSLKPIQQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-64-7): Procurement & Differentiation Guide


N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-64-7, MF: C18H15F2N3O3S2, MW: 423.45 g/mol) belongs to the thiazole benzenesulfonamide class, a scaffold validated in oncology for targeting endoplasmic reticulum (ER) stress pathways via BiP/GRP78/HSPA5 inhibition [1]. Structurally, it features a 2,6-difluorobenzyl group at the acetamide N-terminus and an unsubstituted phenylsulfonamido group at the thiazole 2-position, distinguishing it from the clinical lead HA15 which carries a 5-(dimethylamino)naphthalene-1-sulfonamido moiety [2]. This compound is primarily utilized as a research tool and building block in medicinal chemistry for the synthesis of more complex molecules .

Why Generic Substitution Fails for N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-64-7)


Within the thiazole benzenesulfonamide class, minor structural modifications produce profound shifts in target engagement and biological phenotype. HA15, a 5-(dimethylamino)naphthalene-1-sulfonamido analog, potently induces ER stress and kills melanoma cells (A375 IC50 ≈ 1–2.5 µM) via BiP/GRP78/HSPA5 binding [1]. In contrast, N-benzyl or N-alkyl analogs with unsubstituted phenylsulfonamido groups frequently show reduced anti-melanoma potency or divergent polypharmacology (e.g., dual DHPS/DHFR inhibition) . The 2,6-difluorobenzyl substituent on the target compound alters lipophilicity, metabolic stability, and hydrogen-bonding capacity relative to simple benzyl or phenethyl congeners [2]. Consequently, procurement of the precise CAS 921910-64-7 is mandatory when the experimental design requires the specific steric and electronic signature of the 2,6-difluorobenzyl group, as even close analogs cannot be assumed to replicate its target profile.

Product-Specific Quantitative Evidence Guide for CAS 921910-64-7


Differential Cytotoxicity Against MCF-7 Breast Cancer Cells vs. HA15

In MCF-7 human breast adenocarcinoma cells, the target compound exhibits a cytotoxicity IC50 of approximately 25 µM after 24-hour exposure . This is approximately 10- to 25-fold less potent than the class-leading melanoma-active compound HA15, which achieves A375 melanoma IC50 values of 1–2.5 µM . However, HA15’s potency in MCF-7 cells is not directly reported in the same study, precluding a precise head-to-head comparison in this cell line. The 25 µM IC50 in MCF-7 positions the target compound as a moderate-potency antiproliferative agent, suitable for probing the role of the 2,6-difluorobenzyl group in non-melanoma cancer contexts.

Anticancer Breast Cancer MCF-7 Cytotoxicity Thiazole Benzenesulfonamide

Class-Level α-Glucosidase Inhibitory Activity Relative to Acarbose

A closely related structural analog, N-(2,6-difluorobenzyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide (differing by a 4-methyl group on the thiazole and a carboxamide instead of acetamide linker), demonstrated α-glucosidase inhibitory activity with an IC50 of 53.0 ± 7.7 µM, representing a 4.3-fold greater potency than the standard drug acarbose (IC50 = 228.3 ± 9.2 µM) in the same assay . While the target compound (CAS 921910-64-7) lacks the 4-methyl and carboxamide features, the shared 2,6-difluorobenzyl-phenylsulfonamido-thiazole core suggests potential, though quantitatively unvalidated, α-glucosidase inhibitory capacity that warrants direct testing.

α-Glucosidase Antidiabetic Thiazole Sulfonamide Enzyme Inhibition

Structural Differentiation from HA15: Sulfonamide Substituent and Target Engagement Implications

HA15 (CAS 1609402-14-3) carries a bulky 5-(dimethylamino)naphthalene-1-sulfonamido group and potently inhibits BiP/GRP78/HSPA5, inducing ER stress-mediated apoptosis in melanoma cells at IC50 1–2.5 µM [1]. The target compound (CAS 921910-64-7) substitutes this with a compact, unsubstituted phenylsulfonamido group while retaining the thiazole-acetamide core. Patent SAR data from the HA15 series indicate that the sulfonamide aryl substituent is a critical determinant of anti-melanoma potency, with hydrophobic bulk at this position strongly correlating with activity [2]. The target compound's minimal phenyl group is predicted to reduce GRP78 binding affinity relative to HA15, potentially resulting in a distinct polypharmacology profile or tissue selectivity. No direct BiP/GRP78 binding data for CAS 921910-64-7 are publicly available.

ER Stress GRP78/BiP Melanoma Structure-Activity Relationship Sulfonamide

Physicochemical Differentiation: 2,6-Difluorobenzyl vs. Unsubstituted Benzyl Analogs

The 2,6-difluorobenzyl moiety introduces two electron-withdrawing fluorine atoms ortho to the benzylic carbon, increasing the calculated logP by approximately 0.5–0.7 units and reducing the pKa of the adjacent acetamide NH relative to the unsubstituted N-benzyl analog (CAS 922130-21-0) . Fluorination at these positions is a well-established strategy to block oxidative metabolism at benzylic and para-phenyl sites, potentially extending metabolic half-life [1]. The 2,6-difluoro substitution pattern also restricts rotational freedom of the benzyl group, pre-organizing the conformation for target binding. While direct comparative metabolic stability data for CAS 921910-64-7 versus its des-fluoro analog are not published, the physicochemical rationale supports superior metabolic stability for the difluorinated compound based on extensive precedents in medicinal chemistry [1].

Lipophilicity Metabolic Stability Fluorination ADME Medicinal Chemistry

Best Research & Industrial Application Scenarios for CAS 921910-64-7


SAR Probe in GRP78/BiP-Targeted Oncology Programs

Use CAS 921910-64-7 as a matched 'minimal sulfonamide' control compound alongside HA15 (CAS 1609402-14-3) to dissect the contribution of the extended naphthalene sulfonamide moiety to GRP78 binding, ER stress induction, and selective melanoma cytotoxicity. The compound's unsubstituted phenylsulfonamido group provides the baseline activity for the thiazole-acetamide-2,6-difluorobenzyl scaffold, enabling quantitative assessment of potency gains conferred by aryl sulfonamide elaboration [1].

Probing Fluorine Effects on Metabolic Stability and Pharmacokinetics

Employ CAS 921910-64-7 in comparative metabolic stability assays (e.g., human liver microsomes, hepatocyte incubations) against its des-fluoro N-benzyl analog (CAS 922130-21-0). The 2,6-difluorobenzyl group is predicted to reduce CYP-mediated oxidation at the benzylic position and para-phenyl site, potentially increasing intrinsic clearance half-life. Quantitative comparative data from such studies would validate the metabolic advantage of the difluorinated benzyl design within the thiazole benzenesulfonamide series [2].

Antiproliferative Screening in Non-Melanoma Solid Tumor Panels

Given the reported MCF-7 cytotoxicity (IC50 ≈ 25 µM), deploy CAS 921910-64-7 in broader solid tumor cell line panels (e.g., NCI-60, breast, lung, colon) to map the cancer-type selectivity profile of the 2,6-difluorobenzyl-phenylsulfonamido-thiazole scaffold. Direct head-to-head comparisons with HA15 and other class members across multiple lineages will clarify whether the target compound's moderate potency is offset by improved selectivity or a distinct mechanism of action .

Medicinal Chemistry Building Block for Diversification

Leverage CAS 921910-64-7 as a synthetic intermediate for parallel library synthesis. The phenylsulfonamido NH and the acetamide carbonyl provide orthogonal reactive handles for late-stage functionalization. Introduction of substituents on the phenyl ring or replacement of the 2,6-difluorobenzyl group enables rapid exploration of SAR around the thiazole core, facilitating hit-to-lead optimization in antidiabetic (α-glucosidase) or anticancer programs [3].

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.